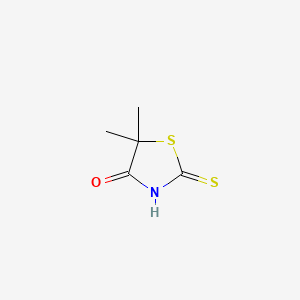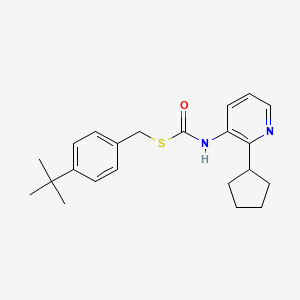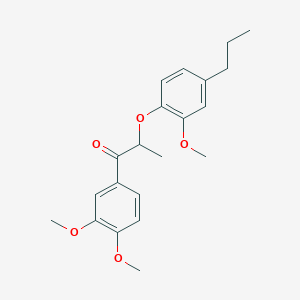
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, each substituted with methoxy groups, and a propyl chain. The compound’s unique structure makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-methoxy-4-propylphenol as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methoxy-4-propylphenol in the presence of a base such as sodium hydroxide.
Ketone Formation: The intermediate compound is then subjected to a Friedel-Crafts acylation reaction using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling reaction parameters is common. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.
化学反応の分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, or halogenated derivatives of the original compound.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one has several scientific research applications:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: Used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one: Lacks the propyl group, which may affect its biological activity and chemical properties.
1-(3,4-Dimethoxyphenyl)-2-(2-ethoxy-4-propylphenoxy)propan-1-one: Contains an ethoxy group instead of a methoxy group, which may influence its reactivity and interactions with molecular targets.
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-butylphenoxy)propan-1-one: Has a butyl group instead of a propyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.
特性
CAS番号 |
50393-95-8 |
|---|---|
分子式 |
C21H26O5 |
分子量 |
358.4 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one |
InChI |
InChI=1S/C21H26O5/c1-6-7-15-8-10-18(19(12-15)24-4)26-14(2)21(22)16-9-11-17(23-3)20(13-16)25-5/h8-14H,6-7H2,1-5H3 |
InChIキー |
NZSSCWAYKSQUBU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1)OC(C)C(=O)C2=CC(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)


![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)

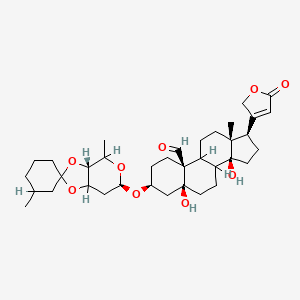
![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
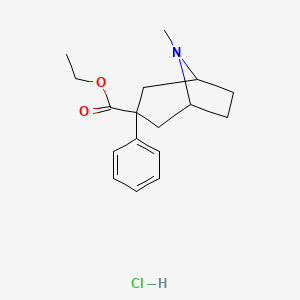
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
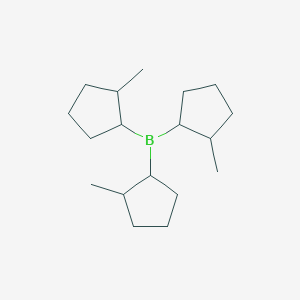
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
